molecular formula C16H15ClO4 B1498060 (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone CAS No. 54094-07-4

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B1498060
CAS RN: 54094-07-4
M. Wt: 306.74 g/mol
InChI Key: WJQPUBWELGCSRR-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone” is a compound with the molecular formula C16H15ClO4 . It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The compound consists of a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group connected by a methanone (carbonyl) group . The TMP group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin derivative, was synthesized using Eaton's reagent and studied for its structural properties through various spectroscopic analyses. Geometrical parameters of the products were optimized using the density functional theory (DFT) method, contributing to a deeper understanding of its molecular structure (Çeti̇nkaya, 2017).
  • A study on the selective O-demethylation during the bromination of related compounds highlights the chemical reactivity and potential synthetic pathways for derivatives of this compound (Çetinkaya et al., 2011).

Biological and Pharmacological Activity

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a close analog, was found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia cells. This finding suggests potential anticancer properties (Magalhães et al., 2013).
  • Another study demonstrated the in vitro and in vivo antitumor effects of a similar compound without substantial toxicity, further supporting its potential use in cancer treatment (Magalhães et al., 2011).

Antimicrobial and Antifungal Applications

  • The molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a related derivative were extensively studied, revealing its potential as an antimicrobial and antifungal agent (Sivakumar et al., 2021).

Additional Applications

  • The synthesis and structural characterization of several derivatives of this compound have been explored, indicating a wide range of potential applications in various fields, such as materials science and chemistry (Pouzet et al., 1998).

Future Directions

The TMP group in this compound has been associated with a wide range of bioactivity effects, indicating its potential in the development of new therapeutic agents . Future research could focus on exploring these potentials further.

properties

IUPAC Name

(4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQPUBWELGCSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655877
Record name (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

CAS RN

54094-07-4
Record name (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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